N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide
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Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C23H24N4O2S3. It has an average mass of 484.657 Da and a monoisotopic mass of 484.106140 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3. It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds. Its ACD/LogP value is 5.03, indicating its lipophilicity .Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Activity
One of the primary applications of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide derivatives is in the synthesis of heterocyclic compounds. For instance, Ahmed (2007) reported on the synthesis of new antibiotic and antibacterial drugs through the preparation of pyrimidinone derivatives from a thiophene-2-carboxamide derivative, showcasing the compound's role in developing potential treatments against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antitumor Evaluation
Research has also explored the antitumor potential of derivatives synthesized from this compound. Shams et al. (2010) detailed the synthesis of various heterocyclic derivatives, including thiophene, thiazole, and pyrazole, and evaluated their antiproliferative activity against human cancer cell lines, revealing significant inhibitory effects (Shams et al., 2010).
Antimicrobial Acyclic and Heterocyclic Dyes
Further extending the chemical's versatility, Shams et al. (2011) synthesized a series of novel acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems. These compounds exhibited significant antibacterial and antifungal activities, suggesting their application in dyeing and textile finishing for antimicrobial purposes (Shams et al., 2011).
Green Synthesis of Heterocycles
In a study on environmentally friendly synthesis methods, Sowmya et al. (2018) reported on the green synthesis approach for thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology. The synthesized compounds showed potential antibacterial activity, highlighting the importance of sustainable approaches in medicinal chemistry (Sowmya et al., 2018).
Synthesis and Characterization of Research Chemicals
Lastly, the structural and physicochemical characterization of compounds related to this compound has been a focus area to identify potential 'research chemicals' with unknown pharmacological activities. McLaughlin et al. (2016) detailed the synthesis, identification, and analytical characterization of such compounds, contributing to the understanding of their properties and potential effects (McLaughlin et al., 2016).
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-6-8-7-2-1-3-10(7)18-12(8)15-11(16)9-4-5-14-17-9/h4-5H,1-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIPSDVGALLBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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